An In-depth Technical Guide to 3-Fluoro-3'-nitrobenzophenone: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-Fluoro-3'-nitrobenzophenone: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Fluoro-3'-nitrobenzophenone, a specialized chemical compound. Recognizing that this molecule is not widely cataloged, this document synthesizes information from related compounds and fundamental chemical principles to offer a robust resource for researchers. We will delve into its chemical identity, a plausible synthetic route with a discussion of the underlying mechanistic considerations, its predicted chemical properties, and a forward-looking perspective on its potential applications in medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
At the time of this writing, a specific CAS (Chemical Abstracts Service) number for 3-Fluoro-3'-nitrobenzophenone has not been prominently listed in major chemical databases. This suggests that the compound is either novel or not commonly synthesized, making it a unique target for research endeavors. However, based on its structure, we can deduce its fundamental properties.
The molecular structure consists of a benzophenone core with a fluorine atom at the 3-position of one phenyl ring and a nitro group at the 3'-position of the other. This specific substitution pattern is crucial in defining its electronic and steric characteristics, which in turn dictate its reactivity and potential biological activity.
Table 1: Predicted Physicochemical Properties of 3-Fluoro-3'-nitrobenzophenone and Related Isomers
| Property | 3-Fluoro-3'-nitrobenzophenone (Predicted) | 2-Fluoro-3'-nitrobenzophenone[1] | 4-Fluoro-3'-nitrobenzophenone[2] | 3-Nitrobenzophenone[3] |
| CAS Number | Not Found | 890098-20-1 | 16574-53-1 | 2243-80-3 |
| Molecular Formula | C₁₃H₈FNO₃ | C₁₃H₈FNO₃ | C₁₃H₈FNO₃ | C₁₃H₉NO₃ |
| Molecular Weight | 245.21 g/mol | 245.21 g/mol | 245.21 g/mol | 227.21 g/mol |
| Appearance | Predicted to be a crystalline solid | Data not available | Data not available | Pale yellow crystals |
| Melting Point | Not available | Not available | Not available | 95-98 °C |
| Boiling Point | Not available | Not available | Not available | Not available |
| Solubility | Predicted to be soluble in common organic solvents | Data not available | Data not available | Soluble in ethanol, ether, benzene |
Proposed Synthesis: The Friedel-Crafts Acylation Approach
The most logical and established method for synthesizing benzophenones is the Friedel-Crafts acylation. For 3-Fluoro-3'-nitrobenzophenone, this would involve the reaction of 3-fluorobenzoyl chloride with nitrobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The Underlying Chemistry: A Tale of Electrophiles and Deactivated Rings
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring.
However, the synthesis of 3-Fluoro-3'-nitrobenzophenone presents a significant chemical challenge. The nitro group on the nitrobenzene ring is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack. This deactivation can make the reaction sluggish and may necessitate harsh reaction conditions, potentially leading to lower yields and the formation of byproducts.
Furthermore, the nitro group is a meta-directing group. This means that the incoming acyl group will preferentially add to the meta position of the nitrobenzene ring, which is the desired outcome for synthesizing the 3'-nitro isomer. The fluorine atom on the 3-fluorobenzoyl chloride is also a deactivating group but is ortho, para-directing.
Experimental Protocol: A Step-by-Step Guide
The following is a proposed, detailed protocol for the synthesis of 3-Fluoro-3'-nitrobenzophenone. Note: This protocol is based on established procedures for Friedel-Crafts acylations and should be adapted and optimized by the researcher.
Materials:
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3-Fluorobenzoyl chloride
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Nitrobenzene
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃), saturated solution
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Magnesium sulfate (MgSO₄), anhydrous
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Standard laboratory glassware for organic synthesis
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.
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Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add 3-fluorobenzoyl chloride (1 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel.
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Addition of Nitrobenzene: To the resulting mixture, add nitrobenzene (1.5 equivalents) dropwise, maintaining the temperature at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Workup: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
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Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product will likely be a mixture of isomers. Purify the desired 3-Fluoro-3'-nitrobenzophenone using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Diagram 1: Proposed Synthesis Workflow
Caption: A workflow diagram for the synthesis of 3-Fluoro-3'-nitrobenzophenone.
Potential Applications in Research and Drug Development
Substituted benzophenones are a well-established class of compounds with a wide range of applications, particularly in medicinal chemistry and materials science.[4][5] The unique combination of a fluorine atom and a nitro group in 3-Fluoro-3'-nitrobenzophenone makes it an intriguing building block for novel molecular entities.
A Scaffold for Novel Therapeutics
The benzophenone core is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The nitro group, while sometimes associated with toxicity, can also be a key pharmacophore or a precursor to an amino group, which can then be further functionalized to explore a wider chemical space.
Building Block for Advanced Materials
Benzophenone derivatives are also utilized in materials science as photoinitiators and in the synthesis of polymers and dyes. The electronic properties imparted by the fluoro and nitro substituents could make 3-Fluoro-3'-nitrobenzophenone a candidate for the development of novel organic electronic materials.
Safety and Handling
Given the absence of a specific safety data sheet for 3-Fluoro-3'-nitrobenzophenone, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions should be based on the known hazards of its parent compounds and related analogs.
General Precautions:
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Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid contact with skin and eyes. Do not ingest or inhale.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Known Hazards of Related Compounds:
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3-Nitrobenzophenone: May cause skin, eye, and respiratory irritation.[3]
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Fluorinated and Nitrated Aromatic Compounds: Many compounds in this class are toxic and can be irritants.
Conclusion
3-Fluoro-3'-nitrobenzophenone represents an intriguing yet underexplored molecule with significant potential as a building block in medicinal chemistry and materials science. While its synthesis presents challenges due to the deactivated nature of the nitrobenzene ring, a carefully optimized Friedel-Crafts acylation should provide a viable route to this compound. Its unique substitution pattern offers opportunities for the development of novel therapeutics and advanced materials. As with any new compound, rigorous safety protocols must be followed during its synthesis and handling. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this novel benzophenone derivative.
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